While the primary focus of the research on 7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one has been on its synthesis and biological evaluation, some studies have investigated its chemical reactivity. Notably, it has been shown to undergo hydrolysis under acidic conditions, leading to the cleavage of the 3-chlorobenzyloxy group [].
Research suggests that 7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one acts as a potent and selective monoamine oxidase B (MAO-B) inhibitor []. MAO-B is an enzyme involved in the breakdown of neurotransmitters like dopamine in the brain. Inhibiting MAO-B can increase dopamine levels, potentially offering therapeutic benefits for neurodegenerative diseases like Parkinson's disease.
The mechanism of MAO-B inhibition by 7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is believed to involve reversible binding to the enzyme's active site, preventing the breakdown of dopamine. Detailed structure-activity relationship studies and molecular docking simulations have provided insights into the specific interactions between the compound and the enzyme's active site [].
The primary application explored for 7-((3-chlorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one has been as a potential therapeutic agent for neurodegenerative diseases, specifically targeting MAO-B. This application is supported by preclinical studies demonstrating its potent and selective MAO-B inhibitory activity in vitro and in vivo [].
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7